molecular formula C22H24N2O5 B15110617 4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B15110617
M. Wt: 396.4 g/mol
InChI Key: XXYLWDGZILYUBF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 2,5-dimethoxyphenyl group at position 5, a 4-methylphenyl group at position 3, and a 4-oxobutanoic acid moiety at position 1.

  • Molecular weight: Estimated to be ~396–415 g/mol based on substituent variations.
  • logP: Likely ~3.2–3.3 (hydrophobic substituents like methyl and methoxy enhance lipophilicity) .
  • Hydrogen bonding: A single carboxylic acid donor and multiple acceptors (e.g., methoxy, ketone) influence solubility and bioavailability .

Pyrazolines are pharmacologically significant, often explored for anti-inflammatory, analgesic, and kinase inhibitory activities . The 4-oxobutanoic acid tail may enhance solubility and binding to target proteins, as seen in kinase inhibitors .

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

4-[3-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C22H24N2O5/c1-14-4-6-15(7-5-14)18-13-19(24(23-18)21(25)10-11-22(26)27)17-12-16(28-2)8-9-20(17)29-3/h4-9,12,19H,10-11,13H2,1-3H3,(H,26,27)

InChI Key

XXYLWDGZILYUBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)C(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the reaction of 2,5-dimethoxyphenylhydrazine with 4-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate diketone under acidic or basic conditions to yield the desired pyrazoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase activity, leading to the accumulation of acetylcholine in the nervous system. This can result in altered nerve transmission and potential neurotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound ID / Source Substituents (Position 3, 5) Molecular Formula Molecular Weight logP Key Features
Target Compound 5-(2,5-dimethoxyphenyl), 3-(4-methylphenyl) C22H22N2O6* ~406.4* ~3.3* Balanced lipophilicity; potential for dual hydrogen bonding via dimethoxy.
5-(2,3-dimethoxyphenyl), 3-(4-methylphenyl) C22H24N2O5 396.44 3.29 Lower logP than brominated analogs; stereo: racemic mixture.
5-(4-bromophenyl), 3-(4-methylphenyl) C20H19BrN2O3 415.28 Bromine increases molar mass; higher density (1.44 g/cm³).
5-(2-thienyl), 3-(4-methoxyphenyl) C19H18N2O4S 370.42 Thienyl group introduces sulfur; lower molecular weight.
5-(4-ethoxyphenyl), 3-(3-methyl-5-oxo) C22H22N2O5 394.42 Ethoxy enhances hydrophobicity; carboxy group improves solubility.

Notes:

  • Substituent Position Matters: The 2,5-dimethoxyphenyl group (target compound) provides distinct electronic and steric effects compared to 2,3-dimethoxy () or bromophenyl ().
  • Halogen vs. Methoxy : Bromine () increases molecular weight and polarizability but may reduce metabolic stability compared to methoxy groups .

Data Tables

Table 1: Key Physicochemical Properties

Property Target Compound
Molecular Weight ~406.4 396.44 415.28
logP ~3.3 3.29
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 8 8 6
Polar Surface Area (Ų) ~70 70.59

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